1-Ethyl-1,2,4-triazole

説明

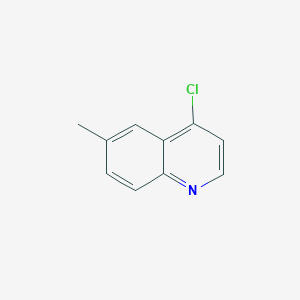

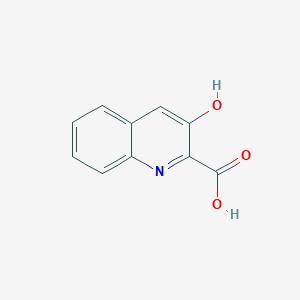

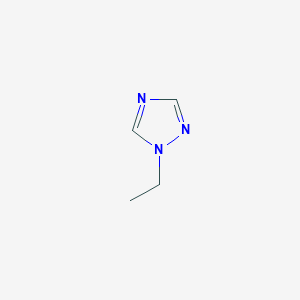

1-Ethyl-1,2,4-triazole is a nitrogenous heterocyclic compound with the molecular formula C4H7N3 . It is a derivative of triazole, which is a five-membered ring compound containing two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been a subject of interest in recent years . A review highlighted synthetic approaches for the synthesis of 1,2,4-triazole heterocycles using 3-amino-1,2,4-triazole . Another study reported a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole .Molecular Structure Analysis

The molecular weight of this compound is 97.1185 . The IUPAC Standard InChI is InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3 . The chemical structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The reactivity of diazoalkanes with intermediates with unpaired electrons has been reported in the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates . This results in the formation of a triplet species, which undergoes an addition reaction with diazoalkanes and formation of an azomethine ylide followed by dipolar cycloaddition reaction with organic nitriles to give a 1,2,4-triazole .Physical And Chemical Properties Analysis

This compound has a molecular weight of 97.1185 . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 188.1±23.0 °C at 760 mmHg .科学的研究の応用

Antimicrobial Applications

1-Ethyl-1,2,4-triazole derivatives exhibit significant antimicrobial properties . They are effective against a broad spectrum of bacteria and fungi, making them valuable in the development of new antimicrobial agents. The triazole ring can interact with enzymes and receptors in microbial cells, disrupting their normal function and leading to cell death .

Anticancer Activity

The structural versatility of this compound allows for the creation of compounds with potent anticancer activities . These derivatives can be designed to target specific cancer cell lines, inhibiting growth and proliferation. Research has shown their effectiveness in inducing apoptosis and preventing metastasis .

Agrochemical Development

In the field of agriculture, this compound compounds are used to create novel agrochemicals . They serve as the basis for herbicides, fungicides, and insecticides, offering protection against a variety of pests and diseases that affect crops. Their stability and bioactivity make them suitable for environmental applications .

Material Science

The triazole ring is a key component in the synthesis of advanced materials. Its incorporation into polymers and coatings can enhance material properties such as thermal stability, mechanical strength, and chemical resistance. This makes this compound valuable in the development of high-performance materials for various industries .

Analgesic and Anti-inflammatory Uses

This compound derivatives have been identified as effective analgesics and anti-inflammatory agents . They can modulate the body’s pain response and reduce inflammation, which is beneficial in the treatment of chronic pain conditions and inflammatory diseases .

Antiviral Therapeutics

The triazole core structure is instrumental in the design of antiviral drugs . These compounds can inhibit viral replication by targeting specific stages of the viral life cycle. This compound derivatives have shown promise in the treatment of various viral infections, including those caused by HIV and hepatitis viruses .

Organocatalysis

In organic chemistry, this compound and its derivatives are used as organocatalysts . They facilitate a range of chemical reactions, including cycloadditions, polymerizations, and oxidations. Their ability to act as both nucleophiles and electrophiles makes them versatile catalysts in synthetic chemistry .

Antidepressant and Anxiolytic Effects

Research has explored the potential of this compound compounds as antidepressants and anxiolytics . They may interact with neurotransmitter systems in the brain, offering new avenues for the treatment of mental health disorders. Their therapeutic efficacy and safety profiles are subjects of ongoing studies .

作用機序

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Action Environment

It’s known that 1,2,4-triazole derivatives are water-soluble and may spread in water systems . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of water and other environmental factors.

特性

IUPAC Name |

1-ethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-7-4-5-3-6-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOIYPLRWRCSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333962 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16778-70-4 | |

| Record name | 1-Ethyl-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical coordination behavior of 1-Ethyl-1,2,4-triazole with transition metals?

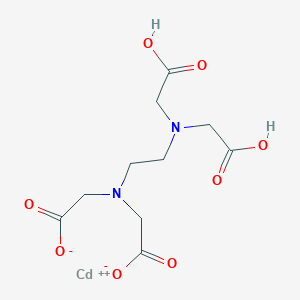

A1: Research indicates that this compound acts as a monodentate ligand, meaning it bonds to a metal ion through a single atom. [] This coordination occurs through one of its nitrogen atoms, forming complexes with transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). [] The resulting complexes often exhibit a coordination number of six, suggesting an octahedral geometry around the metal ion. []

Q2: Can you provide examples of specific complexes formed with this compound and their structural characteristics?

A2: One example is tetrakis(this compound)dinitratocopper(II), [Cu(NO3)2(C4H7N3)4]. [, ] This complex features a distorted square bipyramidal geometry around the central copper(II) ion. Four nitrogen atoms from four separate this compound molecules and two oxygen atoms from two nitrate ions coordinate to the copper(II) ion. [, ] This elongated octahedral geometry is attributed to the Jahn-Teller effect. [, ]

Q3: How does the structure of this compound influence its coordination behavior?

A3: While the provided research doesn't directly investigate structure-activity relationships, it suggests that the nitrogen atoms within the 1,2,4-triazole ring act as potential donor atoms. [] Further research, potentially employing computational chemistry methods like PM3 calculations mentioned in the paper, could elucidate the specific electronic properties of these nitrogen atoms and their influence on coordination behavior. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)